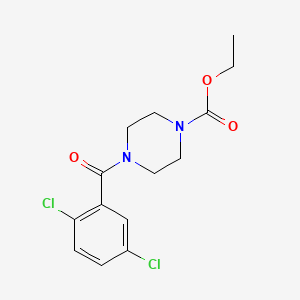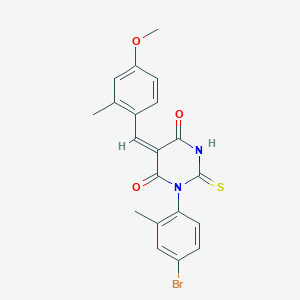
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide, also known as GW501516, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known for their ability to stimulate fatty acid oxidation and improve endurance performance.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide involves the activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism, mitochondrial biogenesis, and glucose homeostasis. Activation of PPARδ by 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, which results in increased endurance performance. In addition, activation of PPARδ by 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide improves insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide include increased fatty acid oxidation, mitochondrial biogenesis, and endurance performance. In animal models of obesity and type 2 diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. In cancer cells, 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide has been shown to induce apoptosis and inhibit angiogenesis, which leads to inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide in lab experiments is its ability to improve endurance performance and metabolic parameters in animal models of metabolic disorders. This compound is also relatively easy to synthesize and has a high purity and yield. However, one of the limitations of using 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Orientations Futures
For research on 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide include exploring its potential applications in other fields such as neurodegenerative diseases, cardiovascular diseases, and aging. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the development of new analogs and derivatives of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide may lead to the discovery of more potent and selective PPARδ agonists with improved safety and efficacy profiles.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). The resulting intermediate is then treated with acid chloride to produce the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as sports performance enhancement, metabolic disorders, and cancer treatment. In sports performance enhancement, this compound has been shown to improve endurance performance by increasing the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. In metabolic disorders, 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
4-chloro-3-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-4-8(2)14-12(16)9-5-6-10(13)11(7-9)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBHBTVHFSBSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3-methyl-2-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5169294.png)
![ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5169301.png)
![allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5169312.png)
![[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile](/img/structure/B5169333.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5169350.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5169355.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)